

Application Notes and Protocols for Antimycobacterial Agent-5 (Pretomanid)

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Compound of Interest

Compound Name: Antimycobacterial agent-5

Cat. No.: B15612401

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Introduction

Antimycobacterial agent-5, chemically known as Pretomanid, is a novel compound belonging to the nitroimidazooxazine class of antibiotics. It has demonstrated significant bactericidal activity against both actively replicating and dormant Mycobacterium tuberculosis, the causative agent of tuberculosis (TB). Developed by the TB Alliance, Pretomanid was approved by the U.S. Food and Drug Administration (FDA) in 2019 as part of a three-drug regimen with bedaquiline and linezolid (BPaL) for the treatment of extensively drug-resistant (XDR-TB) and treatment-intolerant or non-responsive multidrug-resistant TB (MDR-TB)[1]. These application notes provide detailed protocols for the in vitro evaluation of **Antimycobacterial agent-5**'s efficacy and cytotoxicity, along with a summary of its mechanism of action.

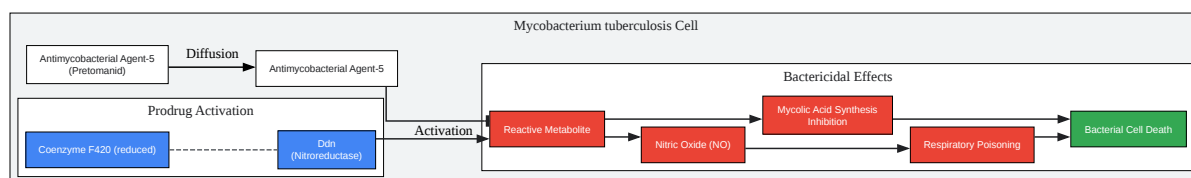
Mechanism of Action

Antimycobacterial agent-5 is a prodrug that requires activation within the mycobacterial cell to exert its therapeutic effects. Its dual mechanism of action makes it effective against both metabolically active and dormant bacilli.

Under aerobic conditions, characteristic of replicating mycobacteria, **Antimycobacterial agent-5** inhibits the synthesis of mycolic acids, which are crucial components of the mycobacterial cell wall. This disruption of cell wall integrity leads to bacterial cell death[1][2].

Under anaerobic conditions, which mimic the environment of non-replicating, persistent mycobacteria found in granulomas, **Antimycobacterial agent-5** acts as a respiratory poison. The activation of the agent by a deazaflavin-dependent nitroreductase (Ddn) results in the release of nitric oxide and other reactive nitrogen species[1][2]. These toxic species disrupt cellular respiration and other critical cellular processes, leading to cell death[1].

Signaling Pathway for Activation and Action of Antimycobacterial Agent-5



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Activation and mechanism of action of **Antimycobacterial agent-5**.

Quantitative Data

In Vitro Antimycobacterial Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of **Antimycobacterial agent-5** against Mycobacterium tuberculosis.

Strain	Method	MIC Range (mg/L)	Reference
M. tuberculosis H37Rv	MGIT	0.06 - 0.25	[3] [4]
M. tuberculosis (clinical isolates)	MGIT	0.03 - 1.0	[4]
M. tuberculosis (resistant isolates)	MGIT	≥ 16	[5]

In Vitro Cytotoxicity

Antimycobacterial agent-5 has been evaluated for its potential cytotoxicity against mammalian cell lines to assess its safety profile.

Cell Line	Assay	Incubation Time	Result	Reference
Human Hepatoma (HepG2)	MTT Assay	48 hours	Low cytotoxicity observed at therapeutic concentrations.	[1]
Human Embryonic Kidney (HEK293)	Not specified	Not specified	Low cytotoxicity reported in preclinical studies.	
Chinese Hamster Ovary (CHO)	Not specified	Not specified	No significant cytotoxicity detected.	

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using the BACTEC™ MGIT™ 960 System

This protocol outlines the procedure for determining the MIC of **Antimycobacterial agent-5** against *M. tuberculosis* using a liquid culture system.

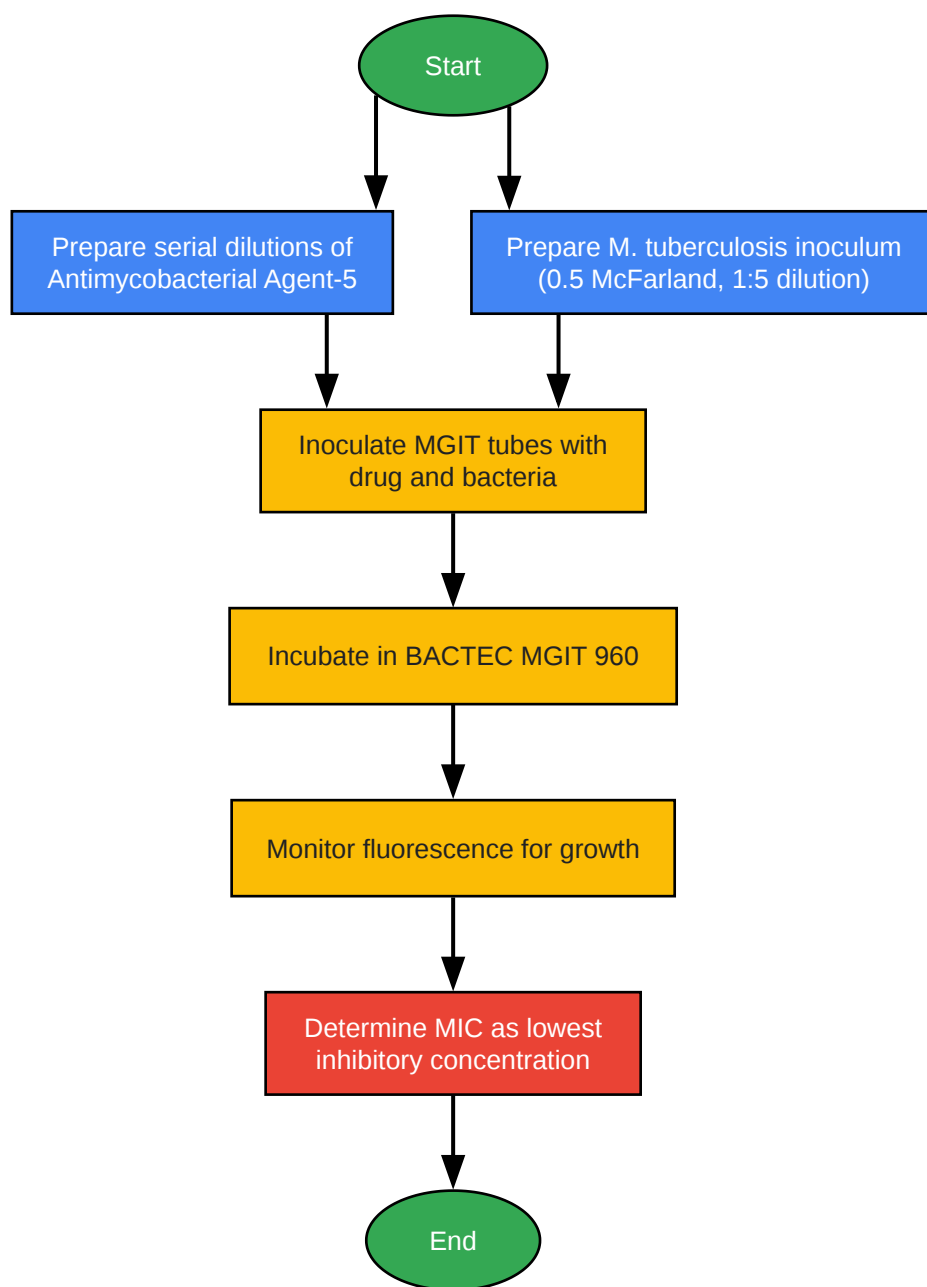
Materials:

- BACTEC™ MGIT™ 960 instrument and associated reagents (MGIT tubes, Growth Supplement)
- **Antimycobacterial agent-5** stock solution (e.g., 1 mg/mL in DMSO)
- Sterile Middlebrook 7H9 broth
- *M. tuberculosis* isolate (e.g., H37Rv) cultured to mid-log phase
- Sterile saline
- Sterile pipettes and tubes

Procedure:

- Preparation of Drug Dilutions:
 - Prepare a series of two-fold dilutions of **Antimycobacterial agent-5** in sterile Middlebrook 7H9 broth. The suggested concentration range for initial screening is 0.03 mg/L to 2.0 mg/L[5].
- Inoculum Preparation:
 - Adjust the turbidity of a mid-log phase *M. tuberculosis* culture to a 0.5 McFarland standard.
 - Dilute the adjusted suspension 1:5 in sterile saline.
- Inoculation of MGIT Tubes:
 - Label MGIT tubes for each drug concentration and a growth control (drug-free).
 - Add 0.8 mL of MGIT Growth Supplement to each tube.

- Add 0.1 mL of the appropriate **Antimycobacterial agent-5** dilution to each corresponding labeled tube. Add 0.1 mL of sterile broth to the growth control tube.
- Inoculate each tube with 0.5 mL of the prepared bacterial inoculum.
- Incubation and Analysis:
 - Place the tubes in the BACTEC™ MGIT™ 960 instrument.
 - The instrument will automatically incubate and monitor the tubes for fluorescence, which indicates bacterial growth.
 - The MIC is defined as the lowest concentration of **Antimycobacterial agent-5** that prevents a significant increase in fluorescence compared to the growth control.



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Workflow for MIC determination of **Antimycobacterial agent-5**.

Protocol 2: In Vitro Cytotoxicity Assessment using the MTT Assay

This protocol describes the determination of the cytotoxic potential of **Antimycobacterial agent-5** on a mammalian cell line, such as HepG2 (human hepatoma cells), which is particularly relevant given that hepatotoxicity can be a concern with antitubercular drugs^[1].

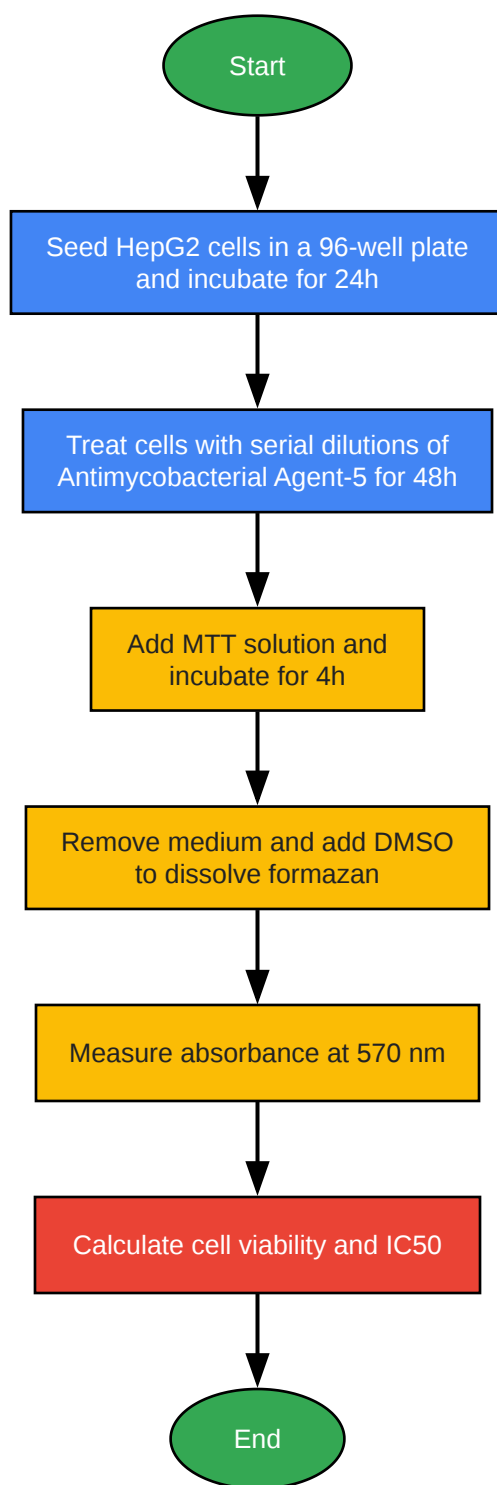
Materials:

- HepG2 cells
- Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
- **Antimycobacterial agent-5** stock solution (e.g., 10 mM in DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- DMSO
- 96-well cell culture plates
- Microplate reader

Procedure:

- Cell Seeding:
 - Seed HepG2 cells into a 96-well plate at a density of 1×10^4 cells/well in 100 μ L of complete DMEM.
 - Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
- Compound Treatment:
 - Prepare serial dilutions of **Antimycobacterial agent-5** in complete DMEM. It is advisable to test a wide range of concentrations (e.g., 0.1 μ M to 100 μ M).
 - Remove the medium from the wells and replace it with 100 μ L of the medium containing the different concentrations of the agent. Include a vehicle control (medium with DMSO at the highest concentration used) and a positive control for cytotoxicity (e.g., doxorubicin).
 - Incubate the plate for 48 hours at 37°C and 5% CO₂.

- MTT Assay:
 - After the incubation period, add 20 μ L of MTT solution to each well and incubate for another 4 hours.
 - Carefully remove the medium and add 150 μ L of DMSO to each well to dissolve the formazan crystals.
 - Shake the plate gently for 10 minutes.
- Data Acquisition:
 - Measure the absorbance at 570 nm using a microplate reader.
 - Calculate cell viability as a percentage of the vehicle control.
 - The IC_{50} value (the concentration of the agent that causes 50% inhibition of cell growth) can be determined by plotting cell viability against the logarithm of the agent's concentration.



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